molecular formula C17H15NO B2418102 1-Benzyl-4-methyl-1H-quinolin-2-one CAS No. 53551-99-8

1-Benzyl-4-methyl-1H-quinolin-2-one

Cat. No.: B2418102
CAS No.: 53551-99-8
M. Wt: 249.313
InChI Key: VSXSVQXCWYZKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1H-quinolin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with benzyl chloride in the presence of a base can yield the desired quinoline derivative . Another method involves the use of palladium-catalyzed cross-coupling reactions to form the quinoline core .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Mechanism of Action

Comparison with Similar Compounds

    4-Hydroxy-2-quinolone: Known for its antimicrobial properties.

    2-Methylquinoline: Used in the synthesis of various pharmaceuticals.

    Quinoline N-oxide: Exhibits unique reactivity due to the presence of the N-oxide group.

Uniqueness: 1-Benzyl-4-methyl-1H-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its benzyl and methyl groups enhance its lipophilicity and ability to interact with biological membranes, making it a valuable compound in drug discovery.

Properties

IUPAC Name

1-benzyl-4-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-13-11-17(19)18(12-14-7-3-2-4-8-14)16-10-6-5-9-15(13)16/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXSVQXCWYZKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=CC=CC=C12)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

4-Methylquinol-2-one (24.0g.) was added in portions to a stirred suspension of sodium hydride [6.5g.; weighed as a 60% w/w dispersion in oil, but subsequently washed by decantation with petroleum ether (b.p. 40°-60° C.)] in dimethylformamide (150ml.), at 20°-25° C. After the addition was complete the mixture was stirred at 20°-25° C. for a further 1 hour. Benzyl chloride (23.0g.) was then added and the subsequent mixture was heated at 95°-100° C. for 20 hours. The mixture, which contained some solid, was then added to water (1 liter) and the resultant mixture was stirred for 1 hour. The solid which formed was separated by filtration, washed with water, and then was resuspended in a mixture of water (300ml.) and 2N hydrochloric acid (50ml.). This mixture was stirred for 15 minutes and then the solid separated by filtration to give 1-benzyl-4-methylquinol-2-one, as a white crystalline solid, 20.0g., m.p. 109°-111° C. after recrystallisation from cyclohexane.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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